1,3-Thiazol-5-ylmethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

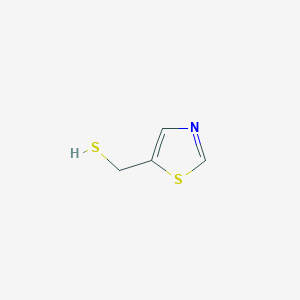

1,3-Thiazol-5-ylmethanethiol is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields . The thiazole ring is planar and aromatic, characterized by the delocalization of π-electrons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Thiazol-5-ylmethanethiol can be synthesized through various methods. One common approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method includes the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions . Additionally, microwave irradiation techniques have been employed for the rapid and eco-friendly synthesis of thiazole derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Thiazol-5-ylmethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-5 and C-2 positions of the thiazole ring, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiols from disulfides.

Substitution: Formation of various substituted thiazole derivatives.

Applications De Recherche Scientifique

Drug Discovery and Development

Thiazole Derivatives in Pharmacology

1,3-Thiazole derivatives, including 1,3-thiazol-5-ylmethanethiol, are recognized for their significant role in drug design and discovery. They serve as essential scaffolds for developing various pharmacologically active compounds. Recent literature indicates that thiazole derivatives exhibit a wide range of biological activities such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties .

Case Study: Antimicrobial Activity

A study involving the synthesis of thiazole-substituted oxadiazole derivatives demonstrated that compounds derived from this compound exhibited notable antibacterial and antifungal activities. The compounds were tested against various microbial strains, showing enhanced activity compared to their non-thiazole counterparts. The results indicated that specific substitutions on the thiazole ring could significantly improve antimicrobial efficacy .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 5a | Good | Moderate |

| 5e | Excellent | Good |

Biochemical Research

Enzymatic Reactions

This compound has been utilized in biochemical studies focusing on enzyme catalysis. For example, kinetic resolution studies involving thiazolo-benzimidazolines have shown that this compound can be effectively used as a substrate for enzyme-catalyzed reactions. The use of E. coli whole cells expressing specific enzymes has yielded optically pure products with high enantiomeric excess .

Table: Enzymatic Resolution Outcomes

| Substrate | MAO-N Variant | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (S,R)-1a | D11 | 31 | 90 |

| (S,S)-2a | D9 | 18 | 28 |

Antioxidant Properties

Research has also highlighted the antioxidant potential of thiazole derivatives. Compounds containing the thiazole ring have been shown to scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases. Studies suggest that the presence of the thiol group in this compound contributes to its antioxidant activity .

Mécanisme D'action

The mechanism of action of 1,3-Thiazol-5-ylmethanethiol involves its interaction with various molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to its diverse biological effects .

Comparaison Avec Des Composés Similaires

1,3-Thiazol-5-ylmethanethiol can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An anticancer drug.

The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct biological activities and applications .

Activité Biologique

1,3-Thiazol-5-ylmethanethiol (CAS No. 1024284-51-2) is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This compound features a five-membered ring containing sulfur and nitrogen, contributing to its reactivity and potential therapeutic applications. Research has highlighted its roles in antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.

This compound is characterized by its thiol group (-SH), which makes it a versatile building block in organic synthesis. Its structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through mechanisms such as:

- Nucleophilic attacks on electrophilic centers in biomolecules.

- Formation of disulfides upon oxidation, affecting protein folding and function.

- Inhibition of enzymes involved in critical metabolic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study focusing on derivatives of thiazole compounds indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 2 to 64 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus (MSSA/MRSA) | 2 - 64 |

| Bis(thiazol-5-yl)phenylmethane | S. aureus (VRSA) | 64 |

Antifungal Activity

The compound has also been evaluated for antifungal effects. Its derivatives have shown activity against fungal strains such as Candida albicans, although specific MIC values were not detailed in the literature.

Antiviral Activity

This compound has been explored for its antiviral properties. Its mechanism may involve interference with viral replication processes or inhibition of viral enzymes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

- Antimicrobial Efficacy Against Drug-resistant Strains : A study evaluated bis(thiazol-5-yl)phenylmethane derivatives against drug-resistant S. aureus. The results showed that certain derivatives could selectively target MRSA strains without significantly affecting cytotoxicity in human cell lines .

- Mechanistic Insights : In silico modeling studies revealed that promising derivatives of thiazole compounds bind effectively to the MurC ligase enzyme in S. aureus, suggesting a novel mechanism for disrupting bacterial cell wall synthesis .

- Cytotoxicity Profiles : The cytotoxic effects of these compounds were assessed using A549 lung cancer cells and THP-1-derived macrophages, showing favorable profiles that support further development as therapeutic agents .

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHELVQMHZHRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024284-51-2 |

Source

|

| Record name | (1,3-thiazol-5-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.